molecular formula C20H23ClFN3OS2 B4564146 N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

Cat. No.: B4564146
M. Wt: 440.0 g/mol
InChI Key: QVQJNVBWOQCLNI-UHFFFAOYSA-N
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Description

N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide is a useful research compound. Its molecular formula is C20H23ClFN3OS2 and its molecular weight is 440.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 439.0955106 g/mol and the complexity rating of the compound is 506. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide and related compounds have been the subject of significant research interest, primarily due to their potential biological activities. One area of research has focused on the synthesis and characterization of novel thiosemicarbazones, which have been investigated for their antibacterial and antioxidant activities. Among these compounds, specific derivatives showed excellent inhibition potency at low concentrations against Gram-positive pathogens, such as Enterococcus faecalis and Staphylococcus aureus, and also possessed antioxidant activity against radicals like DPPH and ABTS (Karaküçük-İyidoğan et al., 2014).

Antimicrobial and Structural Analysis

Further research into chloro- and fluoro-substituted thiocarboxyhydrazones has explored their synthesis, structural characteristics, and antimicrobial activity. These studies found that modifications to the molecular structure by chloro- and fluoro-substitutes could influence their effectiveness against certain bacterial strains, highlighting the importance of structural analysis in developing potent antimicrobial agents (Liu, 2015).

Anticancer Potential

Thiosemicarbazones derived from this compound have also been evaluated for their cytotoxicity against human tumor cells. Studies suggest that these compounds can be significantly cytotoxic against breast (MCF-7) and glioma (T98G and U87) cells, potentially offering new pathways for cancer treatment. The research indicates that these compounds could induce programmed cell death, which is a desirable mechanism for anticancer drugs (Soares et al., 2012).

Anticonvulsant Evaluation

In the quest for new therapeutic agents, some derivatives have been synthesized and evaluated for anticonvulsant activity. These studies have shown that certain compounds exhibit potent anticonvulsant results in preclinical models, suggesting their potential utility in treating seizure disorders. This line of research demonstrates the broad applicability of these compounds beyond their antimicrobial and anticancer activities (Bhrigu et al., 2012).

Environmental and Biological Detection

Innovative research has also led to the development of fluorescent probes based on these compounds for the detection of biologically and environmentally relevant species, such as hydrazine in water samples. These probes offer high sensitivity, low detection limits, and the potential for real-world applications in monitoring environmental pollutants and biological analytes (Zhu et al., 2019).

Properties

IUPAC Name

1-(4-butan-2-ylphenyl)-3-[[2-[(2-chloro-4-fluorophenyl)methylsulfanyl]acetyl]amino]thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClFN3OS2/c1-3-13(2)14-5-8-17(9-6-14)23-20(27)25-24-19(26)12-28-11-15-4-7-16(22)10-18(15)21/h4-10,13H,3,11-12H2,1-2H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQJNVBWOQCLNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C=C1)NC(=S)NNC(=O)CSCC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClFN3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide
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N-(4-sec-butylphenyl)-2-{[(2-chloro-4-fluorobenzyl)thio]acetyl}hydrazinecarbothioamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.